4-cyclopropyl-1H-pyrazole
Overview
Description
The compound 4-cyclopropyl-1H-pyrazole is a derivative of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The cyclopropyl group attached at the 4-position distinguishes it from other pyrazole derivatives. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of various precursors. For instance, cyclopropylideneacetic acids and esters can undergo CuX(2)-mediated cyclization to afford furanones and pyranones, although this does not directly yield 4-cyclopropyl-1H-pyrazole . Another approach involves the oxidative cyclization of phenylhydrazono chromen-2-ones with copper acetate, leading to chromeno[4,3-c]pyrazol-4-ones . Additionally, a Rh(III)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C-H activation can selectively construct carbonyl functionalized pyrazolo[5,1-a]isoindoles . Furthermore, cyclopropyl oximes can be transformed into fully substituted 1H-pyrazoles under Vilsmeier conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the molecular and supramolecular structures of certain pyrazole isomers have been established by X-ray diffraction, revealing the orientation of substituent groups and the presence of π-stacking interactions . Similarly, the structure of a dihydro-1H-pyrazole derivative has been characterized by IR, NMR, and X-ray diffraction methods, with theoretical calculations supporting the experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. The cyclopropanation of pyrazolin-5-one with arsonium ylide is an example of a highly stereoselective synthesis that can yield spiro[cyclopropane-1,4'-pyrazolin-5'-one] derivatives . Additionally, 1H-pyrazole-4-carbonitriles can undergo [3 + 2] cycloaddition reactions with sodium azide and ammonium chloride to form 1H-tetrazoles . Pyrazolines can also undergo pyrolysis, leading to cyclopropane and olefin products, with the rearrangement of alkyl groups indicating ionic character in the transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the conformational features of a 4-(cyclohexylsulfanyl)-1H-pyrazole derivative in solution and in the crystal state have been studied, showing different orientations of the arylthio group . The improved synthesis of 1H-pyrazole-4-carboxylic acid demonstrates the importance of optimizing reaction conditions to achieve high yields, which is critical for the practical application of these compounds10.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient and Divergent Synthesis : 4-cyclopropyl-1H-pyrazole has been used in efficient and divergent one-pot syntheses of fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes. This synthesis varies based on the reaction conditions, leading to different products (Wang et al., 2008).
- Role in Synthesis of Cyclopropenyl Alcohols : The compound has been implicated in the surprising formation of tetrasubstituted 3H-pyrazoles from certain alcohols, which upon photolysis yield α- and β-dimethylcyclopropenyl alcohols (Hamdi et al., 2005).
Biological and Pharmacological Activities
- Antifungal and Antimicrobial Agents : Derivatives of 4-cyclopropyl-1H-pyrazole, such as cyclopropyl-pyrazole hybrids, have been synthesized and evaluated for their antifungal properties. These hybrids have shown potential in biological activities (Burde & Rahatgaonkar, 2019).
- Anticancer Properties : Some pyrazole derivatives, including those related to 4-cyclopropyl-1H-pyrazole, have shown promising results as antiproliferative agents against cancer cell lines, suggesting their potential role in cancer treatment (Ananda et al., 2017).
- Antioxidant Activities : Pyrazole derivatives, including 4-cyclopropyl-1H-pyrazole variants, have been tested for antioxidant activities and shown notable results. This indicates potential applications in conditions where oxidative stress is a key factor (Karrouchi et al., 2019).
Synthetic Methodology Advancements
- Facilitating Novel Syntheses : The reactivity of derivatives bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct arylations has been studied, demonstrating the compound's role in facilitating novel synthetic pathways (Sidhom et al., 2018).
- Innovations in Cycloaddition Reactions : Direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent represents an innovative approach in the field of medicinal chemistry. This methodology highlights the compound's utility in creating nitrogenated compounds, which are crucial in pharmaceutical applications (Gagnon et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-cyclopropyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5(1)6-3-7-8-4-6/h3-5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHRJUAWRYSTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524004 | |
Record name | 4-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1H-pyrazole | |
CAS RN |
90253-21-7 | |
Record name | 4-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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